molecular formula C5H5IN2 B1322553 4-Iodopyridin-2-amine CAS No. 552331-00-7

4-Iodopyridin-2-amine

Cat. No. B1322553
Key on ui cas rn: 552331-00-7
M. Wt: 220.01 g/mol
InChI Key: RSMQQONIFJLFAK-UHFFFAOYSA-N
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Patent
US07666879B2

Procedure details

Combine 4-iodo-pyridin-2-ylamine (4.00 g, 18.18 mmol) and chloroacetaldehyde (2.77 mL, 21.82 mmol) in ethanol (40 mL). Attach a reflux condenser, and heat the mixture to 83° C., stir overnight (15 hours), and cool to room temperature. Filter the resulting solution to yield the product as a tan solid (1.40 g, 32%). MS(ES), m/z 245 (M+1)
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.77 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
32%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1.Cl[CH2:10][CH:11]=O>C(O)C>[I:1][C:2]1[CH:7]=[CH:6][N:5]2[CH:10]=[CH:11][N:8]=[C:4]2[CH:3]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
IC1=CC(=NC=C1)N
Step Two
Name
Quantity
2.77 mL
Type
reactant
Smiles
ClCC=O
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
83 °C
Stirring
Type
CUSTOM
Details
stir overnight (15 hours)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool to room temperature
FILTRATION
Type
FILTRATION
Details
Filter the resulting solution

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
IC1=CC=2N(C=C1)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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